1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-11-8-12(16-17(11)7-4-13)10-2-5-15-6-3-10/h2-3,5-6,8,14H,4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSTMBOLDBVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Synthesis
- Starting from hydrazine derivatives and β-diketones or β-ketoesters, the pyrazole ring is formed via condensation and cyclization under reflux in ethanol or dimethyl sulfoxide (DMSO).
- Example conditions: refluxing hydrazine hydrate with ethyl acetoacetate in ethanol for several hours yields 1H-pyrazole derivatives.
N-Alkylation with 2-Fluoroethyl Bromide
- The pyrazole nitrogen is alkylated using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
- Solvents: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
- Temperature: typically room temperature to mild heating (25–60 °C) to control reaction rate and minimize side reactions.
Pyridin-4-yl Group Introduction via Cross-Coupling
- Palladium-catalyzed cross-coupling reactions are employed, such as Suzuki coupling, between a pyrazolyl halide intermediate and pyridin-4-yl boronic acid.
- Catalysts: Pd(PPh3)4 or Pd(OAc)2 with suitable phosphine ligands.
- Conditions: reactions performed in dioxane or toluene under inert atmosphere (argon or nitrogen) at 80–100 °C for 12–24 hours.
- Base: potassium carbonate or cesium carbonate is commonly used.
N-Methylmethanamine Side Chain Formation
- A nucleophilic substitution reaction or reductive amination is used to introduce the N-methylmethanamine group at the pyrazole 5-position.
- For reductive amination, an aldehyde-functionalized pyrazole intermediate reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Conditions: mild heating (25–50 °C), solvent such as methanol or ethanol, with pH control to favor imine formation and reduction.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + β-dicarbonyl compound, EtOH, reflux | Formation of 1H-pyrazole core |
| 2 | N-Alkylation | 2-Fluoroethyl bromide, K2CO3, DMF, 25–60 °C | Installation of 2-fluoroethyl substituent |
| 3 | Cross-coupling (Suzuki) | Pyridin-4-yl boronic acid, Pd catalyst, K2CO3, dioxane, 80–100 °C | Attachment of pyridin-4-yl group |
| 4 | Reductive amination | Methylamine, NaBH3CN, MeOH, 25–50 °C | Formation of N-methylmethanamine side chain |
Research Findings and Optimization Notes
- Yield Optimization: Use of palladium catalysts with bulky phosphine ligands improves cross-coupling yields and selectivity.
- Temperature Control: Maintaining low temperatures during alkylation avoids over-alkylation and side reactions.
- Purification: Multi-step purification including column chromatography and recrystallization is essential to obtain high purity.
- Stereochemistry: No chiral centers in the target compound simplify the synthesis without concerns for racemization.
- Fluoroalkylation Impact: The presence of the fluoroethyl group enhances the compound's metabolic stability and biological activity.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, β-diketone | Ethanol | Reflux (~78 °C) | 4–6 hours | Cyclization under reflux |
| N-alkylation | 2-Fluoroethyl bromide, K2CO3 | DMF | 25–60 °C | 12–24 hours | Controlled to prevent side reactions |
| Pyridin-4-yl coupling | Pyridin-4-yl boronic acid, Pd catalyst, K2CO3 | Dioxane | 80–100 °C | 12–24 hours | Inert atmosphere required |
| Reductive amination | Methylamine, NaBH3CN | Methanol | 25–50 °C | 6–12 hours | pH control critical |
Chemical Reactions Analysis
Types of Reactions: This compound might undergo several types of chemical reactions:
Oxidation: Generally affecting the methanamine side chain.
Reduction: Potentially reducing the pyrazole ring.
Substitution: Particularly with the fluoroethyl group reacting with nucleophiles.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions.
Major Products: Depending on the reaction conditions, major products could vary significantly. Oxidation may result in oxidized side chains; reduction could lead to hydrogenated pyrazole derivatives; substitution might produce varied substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is useful as an intermediate in synthesizing more complex molecules.
Biology: Its structural elements make it valuable in studying enzyme-substrate interactions, particularly those involving nitrogenous heterocycles.
Medicine: The compound's potential bioactivity means it could be investigated as a lead compound in drug discovery, especially targeting enzymes or receptors involving pyrazole and pyridine binding sites.
Industry: In the pharmaceutical industry, it's a candidate for development into therapeutic agents, necessitating studies into its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism by which 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects often involves its interaction with specific molecular targets, such as enzyme active sites or receptor binding sites. The fluoroethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyridine rings might participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Stability
- Fluorinated analogs (Target, ) show improved metabolic stability over non-fluorinated derivatives () due to resistance to cytochrome P450-mediated oxidation.
Binding Interactions
- Pyridinyl-containing compounds (Target, ) demonstrate enhanced affinity in enzyme inhibition assays, likely due to interactions with aromatic residues in active sites .
Biological Activity
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a pyridine ring and a fluoroethyl group, which may enhance its lipophilicity and biological activity. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Pyridine Ring : Accomplished via coupling reactions with appropriate pyridine derivatives.
- Addition of the Fluoroethyl Group : Introduced through nucleophilic substitution reactions using fluoroethyl halides.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that compounds similar to this compound display potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Antifungal Activity
While some pyrazole derivatives have exhibited antifungal properties, specific studies on this compound have not highlighted significant antifungal activity .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may facilitate enhanced interaction with biological membranes, thus improving efficacy .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antibacterial Studies : A study characterized various pyrazole-based compounds and evaluated their antibacterial efficacy. The results indicated that certain structural modifications significantly enhanced activity against E. coli and S. aureus .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of pyrazole derivatives to bacterial enzymes, providing insights into their potential as therapeutic agents against resistant strains .
- Pharmacological Profiles : A comparative analysis of similar compounds revealed that modifications in substituents influenced their pharmacological profiles, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2098136-78-6 |
| Antibacterial Activity | Effective against E. coli, S. aureus |
| Antifungal Activity | Limited or none reported |
Q & A
Q. What are the optimal synthetic routes for 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of pyridine-4-carbaldehyde with hydrazine derivatives to form the pyrazole core .
- Step 2 : Fluorine introduction via nucleophilic substitution using 2-fluoroethyl bromide under anhydrous conditions (e.g., THF with NaH as a base) .
- Step 3 : N-methylation of the methanamine group using methyl iodide and a base like KCO .
Key Considerations : - Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during fluorination .
- Monitor reactions with TLC or HPLC to track intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final compound .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
- Methodological Answer :
- H/C NMR : Assign peaks for pyridine (δ ~8.5 ppm for aromatic protons) and pyrazole (δ ~6.5-7.5 ppm). The 2-fluoroethyl group shows splitting patterns (e.g., triplet for -CHF) .
- X-ray Crystallography : Resolves conformation of the pyrazole ring and spatial arrangement of substituents. For example, C–H···F interactions between the fluoroethyl group and pyridine may stabilize the crystal lattice .
- ESI-MS : Confirm molecular weight (e.g., [M+H] peak at m/z ~290) .
Advanced Research Questions
Q. How do substituents (2-fluoroethyl, pyridin-4-yl) influence the compound’s bioavailability and target binding?
- Methodological Answer :
- Fluorine’s Role : The 2-fluoroethyl group enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity (logP ~2.5), improving membrane permeability .
- Pyridine’s Role : The pyridin-4-yl group facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Docking studies (AutoDock Vina) can validate interactions .
- Experimental Validation :
- Perform solubility assays (e.g., shake-flask method in PBS) to quantify hydrophobicity.
- Use surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets .
Q. What strategies address solubility challenges in aqueous formulations for biological testing?
- Methodological Answer :
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in methanol), which improves water solubility by ~20-fold .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) for sustained release in cell-based assays .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer :
- Deuterated Solvents : Ensure complete deuteration (e.g., DMSO-d) to eliminate solvent proton interference .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the fluoroethyl group causing splitting anomalies) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
